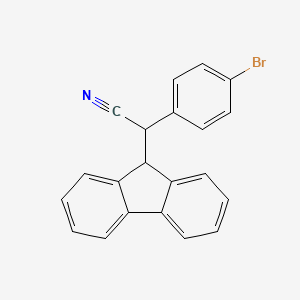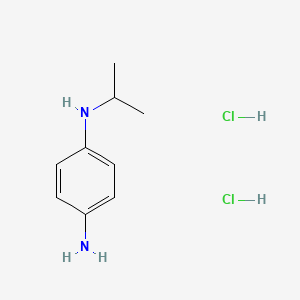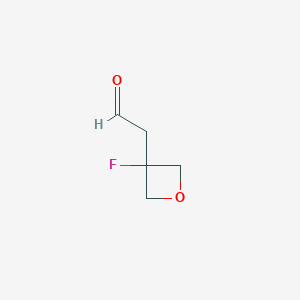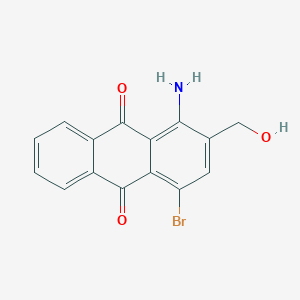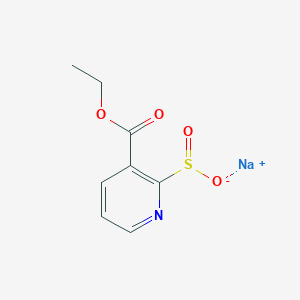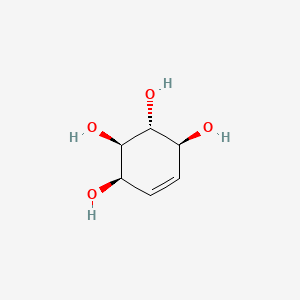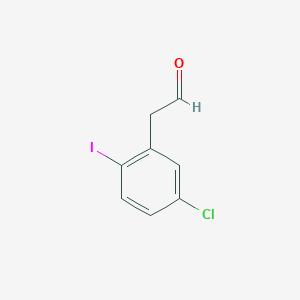
2-(5-Chloro-2-iodophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-iodophenyl)acetaldehyde is an organic compound characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-iodophenyl)acetaldehyde typically involves the halogenation of a precursor compound. One common method is the iodination of 5-chloro-2-phenylacetaldehyde using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-iodophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 2-(5-Chloro-2-iodophenyl)acetic acid.
Reduction: 2-(5-Chloro-2-iodophenyl)ethanol.
Substitution: 2-(5-Azido-2-iodophenyl)acetaldehyde.
Scientific Research Applications
2-(5-Chloro-2-iodophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and halogenated compounds.
Medicine: Investigated for its potential as a building block in the synthesis of novel therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-(5-Chloro-2-iodophenyl)acetaldehyde exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the aldehyde group and the halogen atoms, which can participate in various chemical transformations. In biological systems, it may interact with enzymes or receptors through covalent bonding or non-covalent interactions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-iodophenyl)acetaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(5-Chloro-2-fluorophenyl)acetaldehyde: Contains a fluorine atom instead of iodine.
2-(5-Chloro-2-methylphenyl)acetaldehyde: Features a methyl group instead of iodine.
Uniqueness
2-(5-Chloro-2-iodophenyl)acetaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns compared to compounds with other halogens or substituents. This dual halogenation can enhance its utility in selective organic transformations and its potential as a versatile intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C8H6ClIO |
|---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
2-(5-chloro-2-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClIO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |
InChI Key |
YCLXEDBQQGELGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
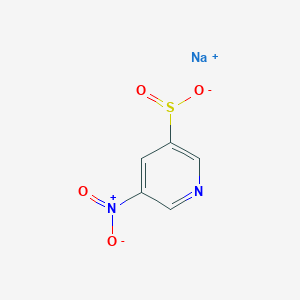
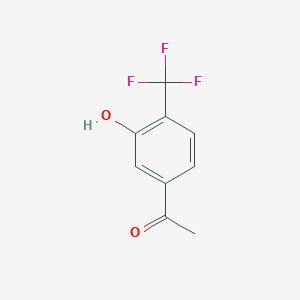
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
